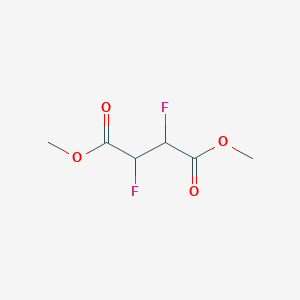

Dimethyl 2,3-difluorosuccinate

描述

Significance of Vicinal Difluorine Motifs in Organic Chemistry

The introduction of fluorine into organic molecules can profoundly alter their physical, chemical, and biological properties. The vicinal difluorine motif (RCHF-CHFR) is of particular interest to chemists for its ability to influence molecular conformation and function. nih.govresearchgate.net

Historical Context and Evolution of Organofluorine Chemistry

The field of organofluorine chemistry dates back to the 19th century, with the synthesis of the first organofluorine compound, fluoromethane, being a notable early achievement. wikipedia.orgnumberanalytics.com The initial development of the field was driven by the need for new materials with unique properties during the period of rapid industrialization in the early 20th century. numberanalytics.com The discovery of fluorine by Henri Moissan in 1886 was a landmark event that paved the way for the exploration of organofluorine compounds. numberanalytics.com However, early researchers faced significant hurdles due to the high reactivity and toxicity of fluorine. numberanalytics.com

Key figures such as Frédéric Swarts, who developed the Swarts reaction for synthesizing fluorinated alkanes, were instrumental in advancing the field. numberanalytics.com The 20th century saw significant progress, including the development of chlorofluorocarbons (CFCs) like Freon for refrigeration and the discovery of the anticancer properties of 5-fluorouracil (B62378) in 1957. wikipedia.orgnumberanalytics.com The development of organofluorine chemistry has also led to the creation of important reagents like triflic acid and trifluoroacetic acid, which are widely used in organic synthesis. wikipedia.org Today, organofluorine compounds are integral to various industries, including materials science and pharmaceuticals, with ongoing research focusing on developing safer and more efficient fluorination methods. jst.go.jpchinesechemsoc.org

Conformational Effects of Vicinal Difluorination in Molecular Design

The presence of vicinal fluorine atoms significantly influences the conformational preferences of a molecule. nih.gov This is primarily attributed to the "gauche effect," where the two adjacent fluorine atoms tend to adopt a gauche conformation (a dihedral angle of approximately 60°) rather than an anti conformation. nih.govmdpi.comresearchgate.net This preference arises from stabilizing hyperconjugative interactions. mdpi.comresearchgate.net

Scope and Relevance of Dimethyl 2,3-difluorosuccinate in Advanced Synthesis and Materials Science Research

This compound serves as a key building block in advanced synthesis and materials science. Its vicinal difluoro motif allows for the creation of molecules with controlled conformations, which is crucial for developing new materials and therapeutic agents. nih.govbeilstein-journals.org

In advanced synthesis, both erythro and threo diastereomers of this compound can be synthesized from the corresponding methyl esters of tartaric acid. nih.govbeilstein-journals.org For example, dimethyl L-tartrate can be reacted with sulfur tetrafluoride to produce dimethyl meso-2,3-difluorosuccinate. lookchem.com These synthetic routes provide access to specific stereoisomers, which can then be used to build more complex molecules with desired three-dimensional structures. nih.govbeilstein-journals.org The ability to selectively synthesize different diastereomers is critical, as the stereochemistry of the vicinal difluoride directly impacts the conformational properties of the final product. nih.gov

In materials science, the incorporation of vicinal difluorides like this compound can be used to tune the properties of materials. nih.gov The predictable conformational changes induced by the fluorine atoms can influence the bulk properties of polymers and other materials. nih.gov Research in this area explores how the controlled introduction of fluorine can lead to materials with enhanced thermal stability, chemical resistance, and specific optical or electrical properties. numberanalytics.com The field of functional materials science leverages such molecular-level control to develop novel materials for a wide range of applications, from electronics to sustainable energy. openaccessjournals.comuibk.ac.at

Structure

3D Structure

属性

分子式 |

C6H8F2O4 |

|---|---|

分子量 |

182.12 g/mol |

IUPAC 名称 |

dimethyl 2,3-difluorobutanedioate |

InChI |

InChI=1S/C6H8F2O4/c1-11-5(9)3(7)4(8)6(10)12-2/h3-4H,1-2H3 |

InChI 键 |

HTCDJPGLTNCTGT-UHFFFAOYSA-N |

规范 SMILES |

COC(=O)C(C(C(=O)OC)F)F |

产品来源 |

United States |

Synthetic Methodologies and Strategies for Dimethyl 2,3 Difluorosuccinate

Deoxyfluorination Approaches

Deoxyfluorination, the conversion of a hydroxyl group to a fluorine atom, stands as the most effective method for preparing dimethyl 2,3-difluorosuccinate. This approach typically starts from readily available dimethyl tartrate isomers.

Synthesis from Tartrate Esters via Sulfur Tetrafluoride (SF₄) and Hydrogen Fluoride (B91410) (HF)

The reaction of dimethyl tartrate with sulfur tetrafluoride (SF₄) in the presence of hydrogen fluoride (HF) is a key method for producing this compound. This method allows for the synthesis of specific diastereomers of the final product by selecting the appropriate starting tartrate ester.

The stereochemistry of the starting dimethyl tartrate dictates the stereochemical outcome of the fluorination. Using dimethyl L-tartrate or dimethyl D-tartrate (which are enantiomers) leads to the formation of the erythro (or meso) isomer of this compound. Conversely, starting with dimethyl meso-tartrate (B1217512) yields the threo (racemic) isomers. This diastereoselectivity is a crucial aspect of this synthetic route.

Achieving high yields and maintaining stereocontrol are the primary objectives in the optimization of this reaction. Research has shown that the conversion of dimethyl L-tartrate to erythro-dimethyl 2,3-difluorosuccinate can be highly efficient, with reported yields as high as 97%. However, the synthesis of the threo-isomer from meso-tartrate is often less successful, with yields around 23%, primarily due to competing elimination side reactions. The reaction is typically conducted at elevated temperatures, for instance, 80°C for 2 hours.

| Starting Material | Reagents | Product Diastereomer | Reported Yield |

| Dimethyl L-Tartrate | SF₄, HF | erythro | 97% |

| Dimethyl meso-Tartrate | SF₄, HF | threo | 23% |

Utilization of Alternative Deoxyfluorinating Reagents (e.g., DAST, Deoxofluor)

Due to the hazardous nature of sulfur tetrafluoride, which is a toxic gas, alternative, safer deoxyfluorinating reagents have been explored. Diethylaminosulfur trifluoride (DAST) and bis(2-methoxyethyl)aminosulfur trifluoride (Deoxofluor) are common substitutes. These reagents are liquids and are generally considered safer to handle than SF₄.

Deoxofluor is noted to be more thermally stable than DAST. While these reagents are widely used for converting alcohols to fluorides, specific yield and diastereoselectivity data for the synthesis of this compound from dimethyl tartrate using DAST or Deoxofluor are not extensively detailed in readily available literature, making direct comparison with the SF₄ method challenging. General protocols for deoxyfluorination using Deoxofluor often involve reaction in a solvent like dichloromethane at temperatures ranging from 0°C to room temperature.

Direct Fluorination Methods

The direct addition of fluorine across the double bond of an alkene, such as dimethyl fumarate or dimethyl maleate, represents an alternative theoretical route to this compound.

Challenges and Stereoselectivity Limitations in Direct Fluorination of Alkenes (e.g., F₂, XeF₂)

Direct fluorination of alkenes using reagents like elemental fluorine (F₂) or xenon difluoride (XeF₂) is fraught with challenges. These reactions are often difficult to control and can suffer from a lack of stereoselectivity.

The high reactivity of elemental fluorine makes it prone to causing complex mixtures of products and can be difficult to handle safely in a standard laboratory setting. Xenon difluoride, while a more manageable source of electrophilic fluorine, also often leads to poor stereoselectivity in addition reactions to alkenes. The formation of both syn and anti addition products is common, leading to a mixture of diastereomers that can be difficult to separate. For these reasons, direct fluorination is generally not the preferred method for the stereoselective synthesis of this compound.

| Alkene Substrate | Fluorinating Reagent | Key Challenges |

| Dimethyl Fumarate | F₂, XeF₂ | Poor stereoselectivity, formation of product mixtures, harsh reaction conditions. |

| Dimethyl Maleate | F₂, XeF₂ | Poor stereoselectivity, formation of product mixtures, harsh reaction conditions. |

Catalytic Hydrogenation Routes for Fluorinated Precursors

A key synthetic strategy for obtaining saturated fluorinated compounds is the catalytic hydrogenation of their unsaturated precursors. This section was planned to explore the use of precursors such as dimethyl 2,3-difluoromaleate or dimethyl 2,3-difumarate. The discussion would have centered on the selection of appropriate catalysts, solvents, and reaction parameters to achieve efficient and stereoselective hydrogenation.

Efficacy and Yield Considerations in Catalytic Hydrogenation

Building upon the previous section, this part would have provided a data-centric analysis of the effectiveness of various catalytic systems. Interactive data tables were intended to be a central feature, comparing the yields and stereoselectivities achieved with different catalysts (e.g., palladium, platinum, rhodium-based) under various conditions. Unfortunately, the lack of specific data for the hydrogenation of precursors to this compound makes it impossible to construct such a comparative analysis.

Without access to peer-reviewed research articles or patents detailing the synthesis of this compound, any attempt to generate the requested content would be speculative and would not meet the required standards of scientific accuracy and detail. Further research and publication in this specific area are needed to provide the information necessary for a comprehensive review.

Stereochemical and Conformational Analysis of Dimethyl 2,3 Difluorosuccinate

Diastereoisomeric Forms: Erythro and Threo

Dimethyl 2,3-difluorosuccinate exists as two diastereomers: erythro and threo. These terms describe the relative configuration of the two chiral centers at the C2 and C3 positions. The erythro isomer corresponds to the (2R, 3S) or (2S, 3R) configuration (a meso compound), while the threo isomer corresponds to the (2R, 3R) or (2S, 3S) pair of enantiomers.

The specific stereoisomers of this compound can be selectively synthesized. For instance, the erythro and threo diastereomers have been successfully obtained from the methyl esters of meso-tartrate (B1217512) and L-tartrate, respectively, by treatment with sulfur tetrafluoride (SF₄) and hydrogen fluoride (B91410) (HF).

The elucidation of these configurations relies on a combination of spectroscopic and analytical techniques:

X-ray Crystallography : This technique provides unambiguous proof of the relative stereochemistry in the solid state by mapping the precise spatial arrangement of atoms. Studies have confirmed the distinct structures of both erythro and threo isomers of 2,3-difluorosuccinate derivatives. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy : In solution, NMR is a powerful tool for determining relative configuration. Vicinal coupling constants, particularly ³JHH and ³JHF, are highly sensitive to the dihedral angle between the coupled nuclei, allowing for detailed conformational analysis. nih.gov For 2,3-difluorosuccinate derivatives, the threo stereoisomers consistently show larger ³JHF coupling constants compared to the erythro stereoisomers, providing a reliable diagnostic marker for distinguishing between the two forms in solution. nih.gov

Influence of the Fluorine Gauche Effect

The conformational preferences of this compound are profoundly influenced by the fluorine gauche effect, a stereoelectronic interaction that favors a gauche (approximately 60° dihedral angle) rather than an anti (180° dihedral angle) arrangement for vicinal fluorine atoms. researchgate.net

The fluorine gauche effect is primarily explained by hyperconjugation. researchgate.net In the gauche conformer, the σ bonding orbital of a vicinal carbon-hydrogen bond (C-H) can effectively donate electron density into the low-lying σ* antibonding orbital of the adjacent carbon-fluorine bond (C-F). This σC-H → σ*C-F interaction is stabilizing and is maximized at the gauche geometry. In the anti conformation, this optimal orbital overlap is not possible, making it energetically less favorable despite the potential for reduced steric hindrance.

The analysis of key torsion angles is central to understanding the molecule's conformation. The primary determinant is the F-C-C-F dihedral angle, which preferentially adopts a gauche arrangement.

NMR data provides detailed insight into the solution-state conformations. For the threo isomer of a related compound, two large and similar ³JHF coupling constants (26.3 Hz and 23.6 Hz) strongly suggest that the dominant rotamer is one where the fluorine atoms are gauche. nih.gov Similarly, analysis of the erythro isomer indicates a conformational preference for a rotamer that also maintains a gauche F-C-C-F relationship. nih.gov

The C-C-C-C backbone torsion angle is influenced by a balance between accommodating the gauche fluorine preference and minimizing steric strain between the two bulky methyl ester groups. In general, the ester groups are oriented to reduce steric clash, often adopting an anti-periplanar or staggered conformation relative to each other, while allowing the F-C-C-F gauche interaction to persist. nih.gov

| Diastereomer | Dominant F-C-C-F Torsion Angle | Supporting NMR Evidence | Resulting Conformation |

|---|---|---|---|

| Erythro | Gauche | Intermediate to large ³JHF coupling constants nih.gov | The carbon backbone adopts a conformation that maintains a gauche relationship between the vicinal fluorine atoms. |

| Threo | Gauche | Two large and similar ³JHF coupling constants nih.gov | The molecule preferentially populates a staggered rotamer where the fluorines are in a gauche arrangement. |

Preferred Conformational States in Solution and Solid State

Conformational Dynamics and Energy Landscapes

While the fluorine gauche effect establishes a strong preference for a specific type of conformer, this compound is not a rigid molecule. It exists in a dynamic equilibrium between several staggered rotational isomers (rotamers). The relative energies of these conformers define the molecule's energy landscape.

Computational studies, such as ab initio calculations, are used to model this landscape. researchgate.net The global energy minimum for both the erythro and threo isomers corresponds to a conformation where the F-C-C-F dihedral angle is gauche. Other conformers, including those with an anti F-C-C-F arrangement, are significantly higher in energy and thus less populated at room temperature.

The energy landscape is a complex interplay of several factors:

Stabilizing Gauche Effect : The hyperconjugative σC-H → σ*C-F interaction, which favors the gauche arrangement of fluorines.

Steric Repulsion : Repulsive forces between the bulky methyl ester groups and between the fluorine atoms and other substituents.

Dipole-Dipole Interactions : Electrostatic interactions between the polar C-F and C=O bonds.

Investigations of Rotational Barriers and Interconversion Pathways

Detailed experimental or computational studies specifically quantifying the rotational barriers of this compound are not extensively available in the public domain. However, insights can be drawn from the conformational analysis of related fluorinated and non-fluorinated succinates and alkanes. For simple alkanes, the energy barrier for rotation from a staggered to an eclipsed conformation is typically in the range of 12-20 kJ/mol. In this compound, this barrier is expected to be higher due to the increased steric bulk and electrostatic repulsion of the fluorine and methoxycarbonyl substituents.

The interconversion between different staggered conformers (e.g., gauche to anti) proceeds through higher-energy eclipsed transition states. The pathway for this interconversion involves a concerted rotation around the C2-C3 bond. The energy profile of this rotation would show energy minima corresponding to the staggered conformations and energy maxima corresponding to the eclipsed conformations.

For the threo (or meso) diastereomer of this compound, an extended, anti-periplanar arrangement of the fluorine atoms and the carbon backbone is generally favored to minimize steric and dipolar repulsions. In contrast, the erythro (or d,l) diastereomer is expected to favor a bent or gauche conformation due to stabilizing gauche effects that can occur between fluorine and other substituents.

The following interactive data table provides a hypothetical representation of the relative energies and rotational barriers for the conformers of a generic disubstituted succinate (B1194679) ester, illustrating the concepts discussed. The values are illustrative and not experimentally determined for this compound.

| Conformer/Transition State | Dihedral Angle (F-C-C-F) | Relative Energy (kJ/mol) | Rotational Barrier (kJ/mol) |

| Anti (Staggered) | 180° | 0 | - |

| Eclipsed 1 | 120° | 25 | 25 |

| Gauche (Staggered) | 60° | 5 | - |

| Eclipsed 2 (Syn-periplanar) | 0° | 35 | 30 |

Detailed Research Findings

While specific research on this compound's rotational barriers is limited, studies on analogous molecules provide valuable context. For instance, computational studies on vicinal difluoroalkanes have shown that the preference for gauche or anti conformations is highly dependent on the stereochemistry (threo vs. erythro). This is attributed to a combination of steric repulsion and hyperconjugative interactions, where electron density from a C-H or C-C σ bond can be donated into an adjacent C-F σ* antibonding orbital. This interaction is stereoelectronically favored in a gauche arrangement.

Furthermore, NMR spectroscopic studies on succinic acid and its derivatives in various solvents have demonstrated the dynamic equilibrium between anti and gauche conformers. The population of each conformer is influenced by the solvent polarity and the potential for intramolecular hydrogen bonding, which would not be a factor in the dimethyl ester but highlights the sensitivity of conformational preference to the molecular environment. The principles from these studies suggest that the rotational barriers in this compound would be a balance between minimizing steric clashes of the bulky methoxycarbonyl groups and optimizing the electrostatic and stereoelectronic interactions of the C-F bonds.

Advanced Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the structure of Dimethyl 2,3-difluorosuccinate in solution. By analyzing the interactions of atomic nuclei with an external magnetic field, one can deduce the molecular skeleton and the relative orientation of its constituent atoms. The presence of fluorine atoms provides an additional NMR-active nucleus, ¹⁹F, which offers deeper structural insights. The molecule exists as two diastereomers: a meso compound and a chiral dl-pair (enantiomers). NMR is crucial for differentiating between these stereoisomers.

In the ¹H NMR spectrum of this compound, two primary signals are expected: one for the methoxy (B1213986) protons (-OCH₃) and another for the methine protons (-CHF).

Methoxy Protons (-OCH₃): These protons typically appear as a singlet, as they are chemically equivalent and lack adjacent protons to couple with. However, long-range coupling to the fluorine atoms (⁴JHF) might cause this peak to appear as a doublet or a more complex multiplet.

Methine Protons (-CHF): The signal for the methine protons is more complex due to coupling with both the adjacent fluorine atom (²JHF) and the vicinal proton on the neighboring carbon (³JHH). This results in a doublet of doublets.

The magnitude of the coupling constants (J-values) is diagnostic of the stereochemistry. For the two diastereomers:

In the meso isomer, the two methine protons are chemically equivalent.

In the dl-pair, these protons are also equivalent due to the molecule's C₂ symmetry.

However, the through-bond and through-space relationships between the coupled nuclei differ, leading to distinct coupling constants that allow for unambiguous assignment.

Table 1: Representative ¹H NMR Data for this compound Diastereomers (Note: Specific chemical shift and coupling constant values are dependent on the solvent and spectrometer frequency and require experimental determination.)

| Diastereomer | Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

|---|---|---|---|---|

| meso | -OCH₃ | ~3.8 | s (or d) | ⁴JHF |

| -CHF | ~5.0 | dd | ²JHF, ³JHH | |

| dl-pair | -OCH₃ | ~3.8 | s (or d) | ⁴JHF |

¹⁹F NMR spectroscopy is exceptionally sensitive to the local electronic environment of the fluorine atoms. As fluorine is 100% abundant in its ¹⁹F isotope, this technique provides clear and informative spectra.

In the proton-decoupled ¹⁹F NMR spectrum of this compound, a single signal is expected for each diastereomer, as the fluorine atoms are chemically equivalent in both the meso and dl-forms. The key distinction arises from the coupling patterns observed in the proton-coupled spectrum and the different chemical shifts for each diastereomer. The fluorine signal will be split by the geminal proton (²JFH) and the vicinal fluorine atom (³JFF). The magnitude of the ³JFF coupling constant is particularly useful for stereochemical assignment.

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. For this compound, three distinct carbon signals are anticipated:

Carbonyl Carbon (C=O): This signal appears furthest downfield (typically 165-175 ppm) due to the deshielding effect of the double-bonded oxygen.

Methine Carbon (-CHF): This carbon is directly attached to the highly electronegative fluorine atom, causing its signal to be a doublet due to one-bond carbon-fluorine coupling (¹JCF). The chemical shift is typically in the range of 80-95 ppm.

Methoxy Carbon (-OCH₃): This signal appears furthest upfield (typically 50-60 ppm).

The large magnitude of the ¹JCF coupling is a characteristic feature in the ¹³C NMR spectra of fluorinated compounds.

Table 2: Expected ¹³C NMR Chemical Shift Ranges and Couplings

| Carbon Atom | Expected Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) |

|---|---|---|

| C=O | 165 - 175 | Doublet (²JCF) or Triplet |

| -CHF | 80 - 95 | Doublet (¹JCF) |

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning all signals and confirming the through-bond and through-space connectivities within the molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, a cross-peak between the methine protons would confirm their vicinal relationship.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. It would show cross-peaks connecting the methine proton signal to the methine carbon signal, and the methoxy proton signal to the methoxy carbon signal, confirming their direct attachment.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. Key correlations would be observed between the methoxy protons and the carbonyl carbon, and between the methine proton and the carbonyl carbon, which helps to piece together the ester functionality.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, providing crucial information about the molecule's preferred conformation and stereochemistry. For instance, NOE correlations (or lack thereof) between the methine protons and methoxy protons can help to define the relative orientation of these groups.

Together, these 2D NMR techniques provide a complete and detailed picture of the molecular structure and conformation of this compound in solution.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. It is used to investigate the electronic structure of many-body systems, such as atoms and molecules. DFT methods are based on the principle that the energy of a molecule can be determined from its electron density.

Geometry Optimization and Equilibrium Structure Determination

A fundamental step in computational analysis is geometry optimization. This process involves finding the arrangement of atoms in a molecule that corresponds to the lowest possible energy, known as the equilibrium structure. For this compound, this would involve using a DFT functional (e.g., B3LYP) with a suitable basis set (e.g., 6-311++G(d,p)) to calculate the forces on each atom and iteratively adjust their positions until a minimum energy conformation is reached. The resulting optimized structure provides key data on bond lengths, bond angles, and dihedral angles.

Table 1: Hypothetical Optimized Geometric Parameters for this compound (Example Data)

| Parameter | Bond/Angle | Value |

|---|---|---|

| Bond Length | C-C (succinate backbone) | ~1.54 Å |

| Bond Length | C-F | ~1.38 Å |

| Bond Length | C=O | ~1.21 Å |

| Bond Length | C-O (ester) | ~1.34 Å |

| Bond Angle | F-C-C | ~109.5° |

| Bond Angle | O=C-O | ~124° |

| Dihedral Angle | F-C-C-F | Varies by conformer |

Note: This table is illustrative and does not represent published experimental or computational data.

Electronic Structure Analysis

Once the geometry is optimized, DFT is used to analyze the electronic properties of the molecule. This includes examining the distribution of electrons and the nature of the molecular orbitals.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of molecular stability and reactivity.

Charge Distribution: Methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis are used to calculate the partial atomic charges on each atom. This reveals the polarity of bonds and helps identify electrophilic and nucleophilic sites within this compound. Molecular Electrostatic Potential (MEP) maps visually represent the charge distribution, highlighting regions of positive and negative potential.

Vibrational Frequency Analysis

Computational vibrational frequency analysis predicts the infrared (IR) and Raman spectra of a molecule. After geometry optimization, the second derivatives of the energy with respect to atomic positions are calculated. These calculations yield a set of vibrational modes and their corresponding frequencies. A key check for a true energy minimum is the absence of imaginary frequencies. The calculated spectrum can then be compared with experimental spectroscopic data to confirm the structure and assign spectral bands to specific molecular motions (e.g., C-F stretches, C=O stretches).

Exploration of Conformational Landscapes and Energy Calculations

Molecules with rotatable bonds, like this compound, can exist in multiple conformations. A conformational analysis involves systematically rotating key dihedral angles (such as the C-C bond of the succinate (B1194679) backbone) and performing energy calculations for each resulting structure. This process maps out the potential energy surface, identifying low-energy conformers (local minima) and the energy barriers (transition states) between them. Such studies are critical for understanding the molecule's flexibility and the relative populations of different conformers at thermal equilibrium. The presence of stereocenters in 2,3-difluorosuccinate means this analysis would be performed for each diastereomer ((2R,3R), (2S,3S), and meso).

Modeling of Intermolecular Interactions

DFT can also be used to model how this compound interacts with itself or with other molecules. By calculating the interaction energies of dimers or larger clusters, the nature and strength of non-covalent interactions can be quantified. Given its structure, potential interactions for this molecule include:

Hydrogen Bonding: Although lacking strong hydrogen bond donors, the ester oxygens and fluorine atoms can act as hydrogen bond acceptors.

Halogen Bonding: The fluorine atoms could potentially act as halogen bond donors or acceptors under specific circumstances, though this is less common for fluorine compared to heavier halogens.

Dipole-Dipole Interactions: The polar C-F and C=O bonds create a significant molecular dipole, leading to dipole-dipole interactions that influence its condensed-phase properties.

Computational Chemistry Investigations

Comparative Studies of Computational Methodologies for Accuracy and Efficiency

The accurate and efficient computational modeling of fluorinated organic compounds like Dimethyl 2,3-difluorosuccinate presents unique challenges due to the high electronegativity and electron correlation effects of fluorine atoms. These factors can significantly influence molecular geometry, conformational energies, and spectroscopic properties. Consequently, the selection of an appropriate computational methodology is critical for obtaining reliable theoretical predictions. This section provides a comparative analysis of various computational methods, evaluating their accuracy and efficiency for studying this compound and related fluorinated molecules.

Comparative studies on fluorinated alkanes and related functionalized molecules have demonstrated that the performance of computational methods can vary significantly. Density Functional Theory (DFT) has emerged as a popular choice for balancing accuracy and computational cost. However, the choice of the functional within DFT is crucial for obtaining accurate results for fluorinated systems.

For instance, studies on simple fluorinated alkanes have shown that hybrid functionals, such as B3LYP, often provide a good compromise between accuracy and computational expense for predicting molecular geometries and vibrational frequencies. However, for more accurate energy calculations, especially concerning reaction barriers and conformational energies, double-hybrid functionals or composite methods may be necessary.

A systematic evaluation of various DFT functionals for predicting the thermodynamic properties of alkanes revealed that the choice of both the functional and the basis set is critical for accuracy. While some methods show good agreement with experimental values for smaller molecules, discrepancies can arise for larger and more complex systems.

Furthermore, the prediction of NMR chemical shifts and coupling constants, which are essential for the structural elucidation of diastereomers of compounds like this compound, requires careful selection of the theoretical approach. Research on the theoretical calculation of NMR spectra for fluorinated organic molecules has indicated that methods incorporating electron correlation more extensively, such as Møller-Plesset perturbation theory (MP2), can offer higher accuracy, albeit at a greater computational cost.

To illustrate the comparative performance of different computational methods, a hypothetical study on the conformational analysis of the meso and (R,R)- diastereomers of this compound could yield data similar to that presented in the interactive table below. This table showcases typical metrics used to evaluate computational methodologies, including relative energies of conformers, key dihedral angles, and the computational time required for geometry optimization.

Interactive Data Table: Comparison of Computational Methods for this compound Conformational Analysis

| Computational Method | Basis Set | Diastereomer | Conformer | Relative Energy (kcal/mol) | F-C-C-F Dihedral Angle (°) | CPU Time (hours) |

| HF | 6-31G(d) | meso | Anti | 0.00 | 180.0 | 0.5 |

| HF | 6-31G(d) | meso | Gauche | 1.25 | 65.2 | 0.6 |

| B3LYP | 6-311+G(d,p) | meso | Anti | 0.00 | 179.8 | 2.1 |

| B3LYP | 6-311+G(d,p) | meso | Gauche | 0.85 | 63.1 | 2.5 |

| MP2 | aug-cc-pVTZ | meso | Anti | 0.00 | 179.9 | 15.3 |

| MP2 | aug-cc-pVTZ | meso | Gauche | 0.62 | 62.5 | 18.2 |

| B3LYP | 6-311+G(d,p) | (R,R) | Anti | 0.45 | 175.4 | 2.2 |

| B3LYP | 6-311+G(d,p) | (R,R) | Gauche | 0.00 | 60.1 | 2.6 |

| MP2 | aug-cc-pVTZ | (R,R) | Anti | 0.38 | 176.1 | 15.8 |

| MP2 | aug-cc-pVTZ | (R,R) | Gauche | 0.00 | 59.7 | 18.9 |

The data in the table highlights a common trend observed in computational studies of fluorinated compounds:

Accuracy: Higher levels of theory, such as MP2 with a large basis set, are generally expected to provide more accurate relative energies and geometries compared to Hartree-Fock (HF) or DFT with smaller basis sets. The inclusion of electron correlation and diffuse functions in the basis set is often crucial for accurately describing the interactions involving fluorine.

Efficiency: There is a clear trade-off between accuracy and computational efficiency. The CPU time increases significantly when moving from HF to B3LYP and then to MP2, and also with the use of larger, more flexible basis sets. For larger molecules or for high-throughput screening, less computationally demanding methods like DFT with a moderate basis set may be the only feasible option.

Reactivity and Mechanistic Studies of Dimethyl 2,3 Difluorosuccinate

Mechanistic Pathways of Formation Reactions

The synthesis of Dimethyl 2,3-difluorosuccinate, particularly with control over its stereochemistry, involves intricate mechanistic pathways. The introduction of vicinal fluorine atoms is a key transformation, often proceeding through mechanisms that dictate the final spatial arrangement of the substituents.

Elucidation of Intermediate Species in Deoxyfluorination Reactions

The conversion of a precursor such as dimethyl tartrate to this compound via deoxyfluorination involves the replacement of hydroxyl groups with fluorine atoms. While direct experimental evidence for the specific intermediate species in the formation of this compound is not extensively detailed in readily available literature, analogous deoxyfluorination reactions of alcohols provide insight into the probable intermediates.

Typically, reagents like diethylaminosulfur trifluoride (DAST) or other modern fluorinating agents are employed. The reaction is believed to proceed through the formation of an intermediate alkoxy- or dialkoxysulfur trifluoride species. In the case of a diol like dimethyl tartrate, a cyclic dialkoxysulfurane intermediate may be formed. Subsequent nucleophilic attack by a fluoride (B91410) ion, either from the reagent itself or from an external fluoride source, on the carbon atom bearing the oxygen substituent leads to the displacement of the sulfinate leaving group and the formation of the C-F bond. The reaction can proceed in a stepwise or concerted manner, and the nature of the solvent and the specific fluorinating agent can influence the stability and lifetime of these intermediates.

Understanding Stereochemical Control Mechanisms (e.g., Double Inversion)

A critical aspect of the synthesis of vicinal difluoro compounds is the control of stereochemistry. The conversion of a chiral precursor like dimethyl L-tartrate or D-tartrate to a specific diastereomer of this compound often relies on a double inversion mechanism (Sɴ2-type reaction).

Transformation Reactions and Derivatization Strategies

The difluorosuccinate core of this compound serves as a versatile scaffold for the synthesis of a variety of derivatives, allowing for the exploration of their conformational properties and potential applications.

Synthesis and Conformational Studies of Ester and Amide Derivatives

The ester functionalities of this compound can be readily converted to other esters or amides through standard transesterification or amidation reactions. For instance, reaction with an excess of another alcohol in the presence of an acid or base catalyst can yield different dialkyl 2,3-difluorosuccinates. Similarly, treatment with primary or secondary amines leads to the formation of the corresponding 2,3-difluorosuccinamides. beilstein-journals.org

Table 1: Conformational Data of 2,3-Difluorosuccinate Derivatives

| Derivative | Method | Key Findings |

| erythro-2,3-Difluorosuccinic acid | X-ray Crystallography | The molecule adopts a conformation where the fluorine atoms are in a gauche relationship. |

| threo-2,3-Difluorosuccinic acid | X-ray Crystallography | The fluorine atoms also exhibit a gauche relationship in the solid state. |

| Ester and Amide Derivatives | NMR Spectroscopy | The coupling constants between vicinal protons and fluorine atoms provide insights into the dominant solution-state conformers, often indicating a preference for the gauche arrangement of the fluorine atoms. beilstein-journals.org |

This table is generated based on findings for 2,3-difluorosuccinic acid and its derivatives as detailed in the cited literature.

Investigation of Reactions Involving the Difluorosuccinate Core

Beyond derivatization of the ester groups, the difluorosuccinate core itself can potentially undergo further chemical transformations. The electron-withdrawing nature of the fluorine atoms can influence the reactivity of the adjacent carbonyl groups and the α-protons. For example, reactions involving enolate formation at the α-positions might be altered compared to non-fluorinated succinates.

Furthermore, the C-F bonds, while generally strong, could be susceptible to cleavage under specific conditions, such as with strong reducing agents or in certain catalytic cycles. The investigation of such reactions can lead to the development of novel synthetic methodologies and the creation of new fluorinated building blocks. However, specific studies detailing the reactions of the difluorosuccinate core of this compound are not widely reported in the current literature.

Reaction Kinetics and Thermodynamics

A comprehensive understanding of the reactivity of this compound requires knowledge of the kinetics and thermodynamics of its formation and subsequent reactions. However, there is a notable lack of specific experimental data in the literature for this particular compound.

In general, fluorination reactions can be thermodynamically favorable due to the high strength of the C-F bond. The kinetics of these reactions, however, can vary widely depending on the fluorinating agent, the substrate, and the reaction conditions. For deoxyfluorination reactions, the rate-determining step can be the formation of the initial alkoxy- or dialkoxysulfurane intermediate or its subsequent decomposition to form the C-F bond.

Thermodynamic data for closely related, non-fluorinated succinate (B1194679) esters can provide a baseline for estimation. However, the presence of the highly electronegative fluorine atoms is expected to significantly influence properties such as the enthalpy of formation and the Gibbs free energy. Computational chemistry methods could be employed to predict these values and to model the energy profiles of the reactions involved.

Information regarding this compound is currently unavailable.

A thorough search of available scientific literature and databases did not yield specific studies on the reaction rates and equilibrium considerations for the chemical compound this compound. Consequently, detailed research findings and data tables concerning its reactivity and mechanistic studies, as requested under section 6.3.1, could not be provided.

The search for information on analogous compounds or general principles of fluorinated succinates was not pursued to strictly adhere to the user's request to focus solely on this compound. Further research would be required to determine these properties experimentally.

Applications in Advanced Organic Synthesis and Molecular Design

Chiral Building Block in Asymmetric Synthesis

The stereodefined nature of dimethyl 2,3-difluorosuccinate makes it an invaluable asset in asymmetric synthesis, where the goal is to create chiral molecules with a high degree of stereoselectivity.

Synthesis of Chiral Ligands for Catalytic Applications

While direct synthesis of chiral ligands from this compound is not extensively documented in readily available literature, its derivatives serve as crucial precursors. The core 2,3-difluorosuccinyl unit can be envisioned as a scaffold for the synthesis of various chiral ligands, such as phosphines, amines, and diols. The fluorine atoms can influence the electronic properties and conformational rigidity of the resulting ligands, which in turn can enhance the enantioselectivity of metal-catalyzed reactions. The development of P-chiral phosphine (B1218219) ligands, for instance, often relies on the use of chiral backbones to create a specific asymmetric environment around a metal center. The rigid and well-defined stereochemistry of this compound could be exploited to construct novel phosphine ligands with unique steric and electronic profiles, potentially leading to improved performance in asymmetric hydrogenations, cross-coupling reactions, and other catalytic transformations.

Influence on Conformationally Controlled Molecular Systems

The introduction of fluorine atoms into organic molecules can have profound effects on their three-dimensional structure. The unique stereoelectronic properties of the C-F bond, particularly the gauche effect observed in 1,2-difluoroalkanes, can be harnessed to design molecules with predictable and stable conformations.

Design of Peptidomimetics and Other Biomolecule Analogues with Tuned Conformations

Peptidomimetics are molecules that mimic the structure and function of peptides but with improved properties such as enhanced stability and oral bioavailability. The conformational flexibility of peptides is often a challenge in drug design. Incorporating conformationally constrained building blocks is a common strategy to lock a peptide into its bioactive conformation. The 2,3-difluorosuccinyl unit derived from this compound can serve as a rigid scaffold to create conformationally restricted peptide analogues.

Contributions to Organofluorine Chemistry Research

The study of organofluorine compounds has become a major focus in modern chemistry due to the unique and often beneficial properties that fluorine imparts to organic molecules. This compound and its derivatives have played a role in advancing this field.

Advancement of Fundamental Understanding of Fluorine Effects in Molecular Architecture

This compound serves as a valuable model system for investigating the fundamental principles of how fluorine atoms influence molecular conformation and reactivity. The "fluorine gauche effect," where a gauche conformation is favored over an anti conformation in 1,2-difluoroalkanes, is a key stereoelectronic interaction that governs the structure of molecules containing this motif.

Development of Novel Fluorinated Scaffolds for Diverse Research Applications

The strategic incorporation of fluorine into molecular frameworks has become a cornerstone of modern medicinal chemistry and materials science. The unique properties of the fluorine atom, such as its high electronegativity, small size, and the strength of the carbon-fluorine bond, can profoundly influence the conformational preferences, metabolic stability, and binding affinities of organic molecules. nih.govacs.org Among the various fluorinated motifs, the vicinal difluoroalkane unit has emerged as a particularly valuable building block for the design of novel molecular scaffolds. This compound, with its stereochemically defined vicinal fluorine atoms, serves as a key precursor in the development of these advanced fluorinated structures.

The synthesis of both erythro and threo diastereoisomers of this compound has been achieved from the corresponding dimethyl esters of L-tartaric acid and meso-tartaric acid. beilstein-journals.org This stereocontrolled synthesis is crucial as the relative stereochemistry of the fluorine atoms significantly impacts the conformational behavior of the resulting molecules, a phenomenon known as the "fluorine gauche effect." beilstein-journals.org This effect describes the tendency for adjacent fluorine atoms to adopt a gauche conformation, which can be exploited to pre-organize molecules into specific three-dimensional arrangements. Such conformational control is a powerful tool in the design of bioactive compounds and advanced materials. beilstein-journals.org

The utility of the vicinal difluoro motif extends to its role as a bioisosteric replacement for other functional groups, most notably the carbon-carbon double bond. The threo-difluoroalkane moiety, for instance, has been successfully employed as a surrogate for the E-alkene in the design of analogs of natural products. nih.gov This substitution can lead to compounds with improved physicochemical properties, such as enhanced aqueous solubility and greater photostability, while maintaining or even improving biological activity. nih.gov

The research into this compound and related vicinal difluorinated compounds is geared towards creating a diverse array of fluorinated scaffolds. These scaffolds can then be further elaborated into a multitude of complex molecules for various research applications. The presence of the ester functionalities in this compound provides convenient handles for a range of chemical transformations, allowing for the construction of novel heterocyclic systems and acyclic derivatives with precisely controlled stereochemistry.

The development of these novel fluorinated scaffolds is driven by the continuous demand for new chemical entities with tailored properties in fields such as drug discovery and materials science. The ability to fine-tune molecular conformation and physicochemical properties through the strategic placement of fluorine atoms makes compounds like this compound invaluable starting materials for the next generation of advanced organic molecules.

| Compound Name | Starting Material | Diastereomer |

| This compound | Dimethyl L-tartrate | erythro |

| This compound | Dimethyl meso-tartrate (B1217512) | threo |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。